![molecular formula C14H11ClO2 B1363580 1-(4-(4-Chlorophenoxy)phenyl)ethanone CAS No. 41150-48-5](/img/structure/B1363580.png)
1-(4-(4-Chlorophenoxy)phenyl)ethanone
Overview
Description
1-(4-(4-Chlorophenoxy)phenyl)ethanone is a chemical compound with a structure consisting of a phenyl ring attached to an ethanone group, with a 4-chlorophenoxy group . It is a ketone compound that may be used in various chemical and pharmaceutical applications .
Synthesis Analysis
The synthesis of 1-(4-(4-Chlorophenoxy)phenyl)ethanone involves the use of diphenoxy ether and dichloromethane, with anhydrous A1C13 . The reaction solution is slowly poured into 10% ice in dilute hydrochloric acid, stirred for 30 minutes, and then washed with 3 x 100 ml of water . The product is then concentrated under reduced pressure and recrystallized to give an off-white solid .Molecular Structure Analysis
The molecular formula of 1-(4-(4-Chlorophenoxy)phenyl)ethanone is C14H11ClO2 . Its average mass is 246.689 Da and its monoisotopic mass is 246.044754 Da .Chemical Reactions Analysis
This compound serves as a reactant in the preparation of a fungicide that targets plant pathogenic fungi . The mechanism of Ullmann reaction was studied in the synthesis of this compound .Physical And Chemical Properties Analysis
1-(4-(4-Chlorophenoxy)phenyl)ethanone appears as white or off-white crystals . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Pharmaceutical Intermediates
1-(4-(4-Chlorophenoxy)phenyl)ethanone serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its chemical structure allows for modifications that can lead to the development of new therapeutic agents, particularly in the realm of anti-inflammatory and analgesic medications .
Pesticide Production
This compound is utilized in the production of pesticides. Its ability to act as a phenolic ether makes it a valuable precursor in the synthesis of herbicides and insecticides, contributing to the control of agricultural pests .
Petrochemical Industry
In the petrochemical industry, 1-(4-(4-Chlorophenoxy)phenyl)ethanone is used as a chemical intermediate. It plays a role in the synthesis of various petrochemicals, which are foundational to producing plastics, synthetic rubber, and dyes .
Chemical Synthesis
The compound is involved in chemical synthesis processes, where it’s used as a building block for creating complex organic molecules. Its reactivity with other chemical entities opens up possibilities for creating a wide range of synthetic products .
Material Science
In material science, this chemical is explored for its potential in creating new materials with unique properties. Researchers investigate its incorporation into polymers and coatings to enhance material performance .
Medical Research
1-(4-(4-Chlorophenoxy)phenyl)ethanone is also present in medical research, particularly in the study of drug delivery systems. Its structural properties may be harnessed to improve the efficacy and stability of pharmaceutical formulations .
Industrial Applications
Industrially, it finds applications as a specialty chemical in various manufacturing processes. Its versatility can lead to improvements in production efficiency and the quality of industrial products .
Mechanism of Action
- The primary targets of 1-(4-(4-chlorophenoxy)phenyl)ethanone are not explicitly documented in the available literature. However, it is an important intermediate used for the synthesis of the agrochemical difenoconazole, which serves as an efficient triazole fungicide for controlling common plant diseases .
Target of Action
properties
IUPAC Name |
1-[4-(4-chlorophenoxy)phenyl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-10(16)11-2-6-13(7-3-11)17-14-8-4-12(15)5-9-14/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQBBOAJYBGKHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374024 | |
Record name | 1-[4-(4-Chlorophenoxy)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4-Chlorophenoxy)phenyl)ethanone | |
CAS RN |
41150-48-5 | |
Record name | 1-[4-(4-Chlorophenoxy)phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41150-48-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-(4-Chlorophenoxy)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-(4-CHLOROPHENOXY)PHENYL)ETHANONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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